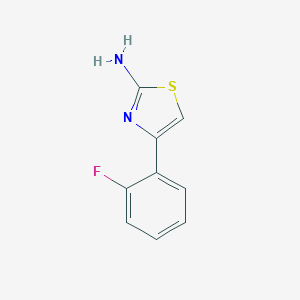

4-(2-Fluorophenyl)-1,3-thiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Preclinical Evaluation of Antitumor Properties

The novel 2-(4-aminophenyl)benzothiazoles, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, have demonstrated potent antitumor properties both in vitro and in vivo. These compounds are biotransformed by cytochrome P450 1A1 into active metabolites. To improve the metabolic stability, fluorine atoms have been introduced into the benzothiazole nucleus. Additionally, amino acid conjugation has been employed to enhance solubility and stability, resulting in prodrugs that can revert to their parent amine effectively in various animal models. The lysyl amide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole has shown promising results in retarding the growth of breast and ovarian xenograft tumors, with manageable side effects, making it a potential candidate for clinical evaluation .

Synthesis of Novel Schiff Bases

The synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile as a starting material has been achieved through the Gewald synthesis technique. The intermediate was then treated with 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives, which were synthesized via the Vilsmeier-Haack reaction. These novel compounds were characterized using various spectroscopic methods and screened for antimicrobial activity, with some derivatives showing excellent activity compared to others .

Structure-Fluorescence Relationships

A study on substituted 2-aryl-4-hydroxy-5-(2′-aminophenyl)-1,3-thiazoles has revealed insights into their fluorescence properties. The presence of an amino group and electron-withdrawing groups in the 2-aryl group affects the fluorescence quantum yields. The compounds exhibit fluorescence with large Stokes shifts and moderate quantum yields, which are influenced by inter and intramolecular hydrogen bonds. The absorption band corresponds to a π-π* HOMO-LUMO transition with charge transfer character .

Antibacterial Activity of Thiazol-2-amine Derivatives

The synthesis of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine has been achieved by reacting 3-chloro-2-methylphenylthiourea with 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions. The compound was characterized by various spectroscopic techniques and demonstrated in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum .

Crystal Structure and Vibration Analysis

The crystal structure of 5-(4-fluorophenyl)-1H-pyrazol-3-amine was determined using single crystal X-ray diffraction and further analyzed using density functional theory (DFT). The study included Hirshfeld surface analysis to examine non-covalent interactions and molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) analysis. Infrared vibration analysis was also performed on the compound .

Synthesis and Characterization of Alkyl Substituted Thiazole-2-amines

Alkyl substituted N,4-diphenyl thiazole-2-amines were synthesized and characterized by spectroscopic methods. Single crystal X-ray diffraction studies revealed the crystalline systems and space groups for the compounds. The analysis of torsional angles and intermolecular hydrogen bonding interactions was performed. Hirshfeld surface analysis and 2D fingerprint plots were used to explore C-H···π and π···π stacking interactions, which contribute to the stability of the compounds .

Aplicaciones Científicas De Investigación

-

Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines

- Field : Biomedical Research .

- Application : These compounds are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers. They have been described in more than 5500 references (2400 patents) up to date .

- Method : The review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine .

- Results : The biomedical applications of such compounds are still under investigation .

-

2-Fluorodeschloroketamine

- Field : Pharmacology .

- Application : 2-Fluorodeschloroketamine is a dissociative anesthetic related to ketamine. Its sale and use as a designer drug has been reported in various countries .

- Method : It is an analogue of ketamine where the chlorine group has been replaced by fluorine .

- Results : Due to its recent emergence, the pharmacological specifics of the compound are mostly unclear, but effects are reported to be similar to its parent compound, ketamine .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes determining safe handling and storage procedures, as well as appropriate responses to spills or exposure.

Direcciones Futuras

This involves identifying areas of further research. It could include potential applications of the compound, unanswered questions about its properties or behavior, or new methods to synthesize or analyze it.

Please note that this is a general outline and the specific details would depend on the particular compound being analyzed. For a specific compound like “4-(2-Fluorophenyl)-1,3-thiazol-2-amine”, you would need to consult scientific literature or databases for accurate information. If you have access to a library or a university database, those could be good places to start. You could also try online databases like PubMed for biomedical literature, the American Chemical Society publications for chemical literature, or the IEEE Xplore Digital Library for engineering and technology literature.

Propiedades

IUPAC Name |

4-(2-fluorophenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2S/c10-7-4-2-1-3-6(7)8-5-13-9(11)12-8/h1-5H,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYAAMOSMVGVCBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372218 |

Source

|

| Record name | 4-(2-fluorophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Fluorophenyl)-1,3-thiazol-2-amine | |

CAS RN |

145029-82-9 |

Source

|

| Record name | 4-(2-fluorophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium](/img/structure/B121734.png)